(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-13-1-2-14-12(9-13)10-17(5-8-20-14)15(18)11-3-6-19-7-4-11/h1-2,9,11H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVWUZOQUIEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a member of the oxazepine family, characterized by its unique structural features that contribute to its biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 270.28 g/mol . The presence of a fluorine atom at the 7th position and the tetrahydro-pyran moiety are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O3 |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 2034605-30-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit various kinases, including Traf2- and Nck-interacting protein kinase (TNIK), which plays a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to altered cell signaling and gene expression patterns, potentially impacting processes like cell proliferation and apoptosis.
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in preclinical models, suggesting that this compound may also possess such properties. Its efficacy was evaluated using the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neuronal excitability and reducing oxidative stress in neuronal cells.
Biological Effects
The biological effects of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydro-2H-pyran-4-yl)methanone can be summarized as follows:
- Cellular Metabolism : The compound influences cellular metabolism by modulating key metabolic pathways involved in energy production and biosynthesis.
- Gene Expression Modulation : It has been shown to affect the expression levels of various genes associated with cell cycle regulation and apoptosis.
Case Studies
Recent studies have documented the effects of this compound on various cell lines:
- Study on Neuronal Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell death induced by glutamate toxicity, highlighting its neuroprotective potential.
- Anticonvulsant Testing : In a series of animal models, the compound exhibited dose-dependent anticonvulsant activity, suggesting its potential as a therapeutic agent for seizure disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo-Fused Oxazepine Family
The compound shares structural homology with derivatives synthesized via reactions involving substituted benzooxazepines or related heterocycles. For example:
Key Differences :
- Solubility: The tetrahydro-2H-pyran-4-yl methanone group likely increases aqueous solubility relative to thiazolo-pyrimidine derivatives, which are often lipophilic .
Comparison of Yields :
The target compound’s synthesis may require optimization to balance fluorine’s steric effects and the stability of the tetrahydropyran moiety.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be drawn from structurally related molecules:
- Metabolic Stability: Fluorinated benzoheterocycles (e.g., 7-fluoro derivatives) exhibit longer half-lives than non-fluorinated analogues due to reduced CYP450-mediated oxidation .
- Binding Affinity : Benzooxazepines with electron-withdrawing groups show enhanced affinity for serotonin receptors compared to thiazolo-pyrimidines, which target kinases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzo[f][1,4]oxazepine core in this compound?
- Methodology :
- Stepwise cyclization : React 2-aminophenol derivatives with epichlorohydrin under basic conditions (e.g., KCO/DMF) to form the oxazepine ring. Fluorination at the 7-position can be achieved via electrophilic substitution using Selectfluor™ .
- Key reagents : Epichlorohydrin, Selectfluor™, anhydrous DMF.
- Critical parameters : Temperature control (60–80°C), inert atmosphere (N) to prevent oxidation of intermediates.
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Epichlorohydrin, KCO | 65–70 | |
| 2 | Fluorination | Selectfluor™, CHCN | 55–60 |
Q. How can the stereochemical integrity of the tetrahydro-2H-pyran-4-yl group be maintained during coupling reactions?
- Methodology :
- Use Mitsunobu conditions (DEAD, PPh) for coupling the pyran moiety to the oxazepine core, ensuring retention of configuration .
- Monitor reaction progress via NMR to detect undesired epimerization .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology :
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate regioisomers.
- Crystallization : Recrystallize from ethanol/water (7:3) to achieve >98% purity .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomers be resolved?
- Methodology :
- Perform - HSQC and NOESY experiments to distinguish diastereomers. For example, NOE interactions between the pyran C3-H and oxazepine C2-H confirm relative configuration .
- Compare experimental data with X-ray crystallography results (e.g., C—H···O hydrogen bond patterns in crystal lattice) .
Q. What in vitro models are suitable for assessing the compound’s metabolic stability?
- Methodology :
- Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.
- Key parameters : Calculate intrinsic clearance (CL) using the half-life method .
- Data Table :
| Model | CL (µL/min/mg) | Major Metabolite | Reference |
|---|---|---|---|
| HLM | 12.5 ± 1.8 | N-Oxide |
Q. How do electronic effects of the 7-fluoro substituent influence receptor binding affinity?
- Methodology :
- SAR studies : Synthesize analogs (7-H, 7-Cl, 7-CF) and compare IC values in receptor-binding assays.
- Computational analysis : Perform molecular docking (AutoDock Vina) to evaluate fluorine’s role in H-bonding/electrostatic interactions .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodology :
- Low-temperature coupling : Conduct reactions at –20°C to slow base-catalyzed racemization.
- Chiral chromatography : Use Chiralpak® IA columns to isolate enantiomers (ee >99%) .
Q. How does the compound’s logP affect blood-brain barrier (BBB) penetration in rodent models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
